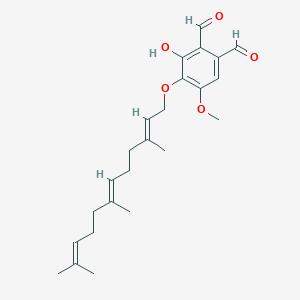
Asperugin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asperugin is a natural product found in Aspergillus rugulosus with data available.
Applications De Recherche Scientifique
Biosynthesis and Metabolic Pathways
- Asperugin C, identified as a key compound in the biosynthesis of this compound, is a shunt metabolite in the biosynthetic pathway of this compound in Aspergillus rugulosus. This research sheds light on several stages in the biosynthesis of this compound (Ballantine, Ferrito, & Hassall, 1971).
Herbicidal Activities
- This compound analogues, Aspersparin A–C, exhibit herbicidal activities. These secondary metabolites from Aspergillus sparsus NBERC_28952 show potential as natural herbicides for weed control, demonstrating moderate inhibitory activities against the growth of Echinochloa crusgalli and Amaranthus retroflexus seedlings (Wu et al., 2023).
Antifungal and Anti-inflammatory Activities
- Asperlin, a derivative of this compound, has shown antifungal and anti-inflammatory activities in vitro. Its potential anti-atherosclerotic effects were investigated, demonstrating inhibition of foam cell formation and promoting cholesterol efflux in macrophages (Zhou et al., 2017).
- In another study, asperlin effectively prevented obesity in high-fat diet-fed mice, suggesting its role in promoting energy expenditure and modulating gut microbiota (Wu et al., 2019).
Antimicrobial Activities
- Synthesized derivatives of this compound, including fomecins A and B, demonstrated moderate antifungal activities in vitro, highlighting the potential of this compound and its analogues as antimicrobial agents (Hayashi et al., 1982).
Potential for Neuroprotective Agents
- Studies on plants like Achyranthes aspera and Streblus asper, which are related to this compound, have shown promising neuroprotective and cognitive enhancing effects. These studies indicate the potential application of this compound and related compounds in neurological conditions (Gawande & Goel, 2015); (Prasansuklab et al., 2018).
Anticancer Potential
- Asperosaponin VI, isolated from Dipsacus asper, exhibited cardioprotective effects against acute myocardial infarction in rats, suggesting potential therapeutic applications of this compound-related compounds in cancer treatment (Li et al., 2010).
Propriétés
Numéro CAS |
2102-72-9 |
|---|---|
Formule moléculaire |
C24H32O5 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
3-hydroxy-5-methoxy-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phthalaldehyde |
InChI |
InChI=1S/C24H32O5/c1-17(2)8-6-9-18(3)10-7-11-19(4)12-13-29-24-22(28-5)14-20(15-25)21(16-26)23(24)27/h8,10,12,14-16,27H,6-7,9,11,13H2,1-5H3/b18-10+,19-12+ |
Clé InChI |
HWVGIDRLIKEBPS-UBIAKTOFSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/COC1=C(C=C(C(=C1O)C=O)C=O)OC)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCOC1=C(C=C(C(=C1O)C=O)C=O)OC)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCOC1=C(C=C(C(=C1O)C=O)C=O)OC)C)C)C |
Synonymes |
asperugin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



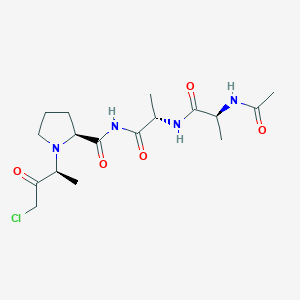
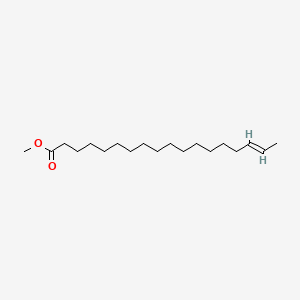
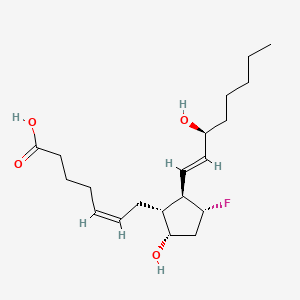
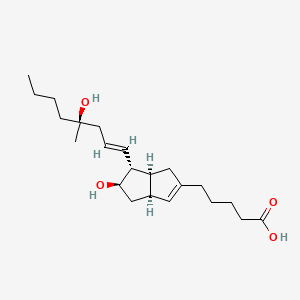
![3-[(2Z,6Z,10Z,14Z,18Z)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-hydroxy-5-methoxybenzoic acid](/img/structure/B1233726.png)

![magnesium;[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B1233728.png)
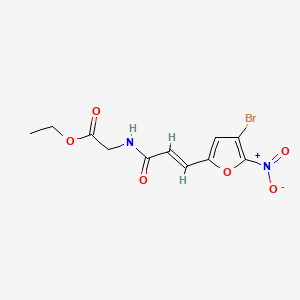

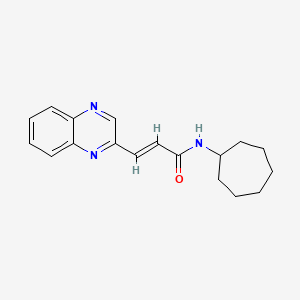
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B1233734.png)
![N-[(1R,4S,7R,11S,14S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1233736.png)

